Desnitazene Core: Pronounced Decrease in MOR Potency Versus 5-Nitro Analogues
Removal of the 5-nitro group from the benzimidazole ring—the defining structural feature of this compound—consistently causes a pronounced decrease in μ-opioid receptor (MOR) activation potency compared to nitro-bearing nitazenes [1]. In systematic SAR profiling across multiple nitazene pairs, 'desnitazene' analogues (lacking 5-nitro) demonstrated significantly reduced MOR activation in both β-arrestin 2 recruitment and cAMP inhibition assays relative to their 5-nitro counterparts [1]. This finding was replicated across all comparator pairs in the study and represents a class-level inference for the target compound.
| Evidence Dimension | MOR activation potency (β-arrestin 2 recruitment and cAMP inhibition) |
|---|---|
| Target Compound Data | Desnitazene analogue (no 5-nitro group); specific EC50 for this compound not individually reported in De Vrieze et al. 2024 |
| Comparator Or Baseline | Corresponding 5-nitro-bearing nitazene analogues (e.g., isotonitazene, etonitazene) |
| Quantified Difference | Consistent, pronounced decrease in potency across all desnitazene vs. nitro-bearing nitazene pairs (magnitude reported qualitatively as 'pronounced decrease' in De Vrieze et al. 2024; exact fold-change values require individual compound data not yet published for this specific desnitazene) |
| Conditions | In vitro MOR activation assays: β-arrestin 2 recruitment and inhibition of cAMP accumulation; multiple comparator pairs |
Why This Matters
This defines the compound as a low-potency MOR ligand relative to nitro-bearing nitazenes, directly informing its suitability as a negative control or tool compound in opioid receptor pharmacology studies.
- [1] De Vrieze LM, et al. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. 2024;98:2999–3018. View Source
